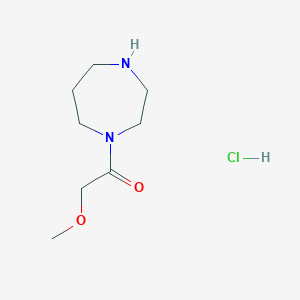

![molecular formula C14H21Cl2N3 B3085803 {[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride CAS No. 1158317-15-7](/img/structure/B3085803.png)

{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride

Descripción general

Descripción

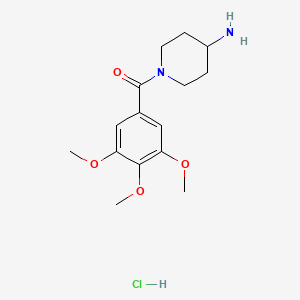

“{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1158317-15-7 . It has a molecular weight of 302.25 and its linear formula is C14 H19 N3 . 2 Cl H . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19N3.2ClH/c15-9-10-5-7-11 (8-6-10)14-16-12-3-1-2-4-13 (12)17-14;;/h1-4,10-11H,5-9,15H2, (H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación

DNA Minor Groove Binding and Fluorescent Staining

The synthetic dye Hoechst 33258, closely related to benzimidazole derivatives, binds strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes it useful for fluorescent DNA staining, providing insights into plant cell biology through chromosome and nuclear staining, and enabling analysis of nuclear DNA content via flow cytometry. Its analogues find applications in radioprotection and as topoisomerase inhibitors, highlighting the versatility of benzimidazole derivatives in biological research and drug design (Issar & Kakkar, 2013).

Catalyst Systems in Organic Synthesis

Benzimidazole derivatives, along with other amines, are utilized in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. This application is critical in organic synthesis, involving reactions between various amines and aryl halides or arylboronic acids. The development of these recyclable catalyst systems marks a significant step towards sustainable and efficient chemical synthesis, underscoring the role of benzimidazole derivatives in advancing green chemistry (Kantam et al., 2013).

Chemical Diversity and Biological Activity

Benzimidazole derivatives exhibit a wide range of chemical diversity and biological activities. They have been synthesized and investigated for their potential applications in various domains, including antimicrobial, antiviral, antidiabetic, anti-cancer, anti-inflammatory, and anti-hypertensive treatments. The diverse pharmacological functions of these derivatives highlight their critical role in the medical sector, offering a foundation for the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Advanced Materials and Molecular Design

The synthesis and structural properties of benzimidazoles and their derivatives play a pivotal role in the design of advanced materials. These compounds are fundamental in developing novel bioactive compounds, serving as building blocks for a wide array of heterocyclic compounds. Their structural versatility and reactivity facilitate the design of materials with specific properties, contributing to fields ranging from pharmaceuticals to advanced functional materials (Gomaa & Ali, 2020).

Direcciones Futuras

As for the future directions, benzimidazole derivatives are an active area of research due to their wide range of biological properties . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . Therefore, “{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride” and similar compounds may have potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14;;/h1-4,10-11H,5-9,15H2,(H,16,17);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYUUOHCKZSMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C2=NC3=CC=CC=C3N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B3085758.png)

![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)

amine hydrochloride](/img/structure/B3085782.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)

amine hydrochloride](/img/structure/B3085819.png)

![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)

![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)

![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)